molecular formula C12H18N2O B11180502 3-(dimethylamino)-N-(propan-2-yl)benzamide

3-(dimethylamino)-N-(propan-2-yl)benzamide

Cat. No.: B11180502
M. Wt: 206.28 g/mol
InChI Key: RANRUENJVPRKHT-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a dimethylamino group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(propan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine, such as dimethylamine, under acidic conditions to form the corresponding benzamide.

    Substitution Reactions: The dimethylamino group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzamide core is replaced by the dimethylamino group.

    Isopropyl Group Introduction: The isopropyl group can be introduced through alkylation reactions, where an isopropyl halide reacts with the benzamide core in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

3-(dimethylamino)-N-(propan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme activity, receptor binding, and other biochemical processes.

    Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the isopropyl group can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(propan-2-yl)benzamide: Lacks the dimethylamino group, resulting in different chemical and biological properties.

    3-(dimethylamino)benzamide: Lacks the isopropyl group, affecting its hydrophobicity and binding interactions.

    N-(propan-2-yl)-3-(methylamino)benzamide: Contains a methylamino group instead of a dimethylamino group, leading to variations in reactivity and biological activity.

Uniqueness

3-(dimethylamino)-N-(propan-2-yl)benzamide is unique due to the presence of both the dimethylamino and isopropyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(dimethylamino)-N-propan-2-ylbenzamide

InChI

InChI=1S/C12H18N2O/c1-9(2)13-12(15)10-6-5-7-11(8-10)14(3)4/h5-9H,1-4H3,(H,13,15)

InChI Key

RANRUENJVPRKHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)N(C)C

Origin of Product

United States

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